

# Piroxicam Co-crystallization: Application Notes and Protocols for Enhanced Solubility

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of co-crystallization techniques to enhance the solubility and dissolution rate of **Piroxicam**, a Biopharmaceutics Classification System (BCS) Class II drug.[1] Due to its low solubility in biological fluids, **Piroxicam** often exhibits poor bioavailability after oral administration.[1] Co-crystallization presents a promising strategy to overcome this limitation by modifying the physicochemical properties of the active pharmaceutical ingredient (API) without altering its chemical structure.[1][2]

This document details various co-crystallization methods, presents quantitative data on solubility and dissolution enhancement with different co-formers, and provides step-by-step experimental protocols.

## Introduction to Piroxicam Co-crystallization

Co-crystals are multi-component crystalline solids composed of an API and a co-former held together by non-covalent interactions, such as hydrogen bonds.[1] For **Piroxicam**, the formation of co-crystals can disrupt the stable crystal lattice of the pure drug, leading to improved aqueous solubility and a faster dissolution rate. This, in turn, can enhance the drug's bioavailability. A variety of co-formers have been successfully used to prepare **Piroxicam** co-crystals, including organic acids, amides, and other pharmaceutically acceptable compounds. [1][2][3]



The selection of an appropriate co-former and the crystallization technique are critical factors in achieving the desired solubility enhancement. Common methods for preparing **Piroxicam** cocrystals include dry grinding (neat grinding), liquid-assisted grinding, and slurry cocrystallization.[1][2]

# Quantitative Data on Solubility and Dissolution Enhancement

The effectiveness of co-crystallization in enhancing the solubility and dissolution of **Piroxicam** is evident from various studies. The following tables summarize the quantitative improvements achieved with different co-formers and techniques.

Table 1: Solubility Enhancement of **Piroxicam** Co-crystals



Co-former	Molar Ratio (Piroxicam:Co- former)	Preparation Method	Solubility Increase	Reference
Sodium Acetate	1:1	Dry Grinding	5-fold	[1]
Malic Acid	1:2 Solvent-Drop quantified, but noted as significant		quantified, but noted as	[3][4]
Succinic Acid	Not specified	Not specified	Not explicitly quantified, but noted as significant	[5]
p-Aminobenzoic acid	Not specified	Not specified	Not explicitly quantified, but noted as significant	
Acetamide	Not specified	Not specified	Not explicitly quantified, but noted as significant	_
Thiourea Not specified		Not specified	Not explicitly quantified, but noted as significant	_

Table 2: Dissolution Rate Enhancement of **Piroxicam** Co-crystals



Co-former	Molar Ratio (Piroxicam: Co-former)	Preparation Method	Dissolution Conditions	Dissolution Enhanceme nt	Reference
Sodium Acetate	1:1	Dry Grinding	0.1 N HCI, 37°C	15.6% (pure drug) vs. 64.8% (co-crystal) dissolved in 10 min	[1]
Sodium Acetate	1:1	Dry Grinding	0.1 N HCI, 37°C	49.8% (pure drug) vs. 99.1% (co-crystal) dissolved in 60 min	[1]
Malic Acid	1:2	Solvent-Drop Grinding	pH 1.2 HCl, 37°C	Greater dissolution rate than pure Piroxicam and other molar ratios	[3][4]

# **Experimental Protocols**

This section provides detailed protocols for the preparation and characterization of **Piroxicam** co-crystals.

## **Co-crystal Preparation**

This method involves the mechanical grinding of the API and co-former in the absence of a solvent.

Protocol for **Piroxicam**-Sodium Acetate Co-crystals (1:1 molar ratio):[1]



- Weigh equimolar amounts of Piroxicam and sodium acetate.
- Combine the powders in a mortar.
- Grind the mixture using a pestle for 45 minutes.
- Dry the resulting powder overnight at ambient temperature.
- Store the dried co-crystals in a tightly sealed container.

This technique is similar to dry grinding but with the addition of a small amount of solvent to facilitate the co-crystallization process.

#### General Protocol:

- Weigh equimolar amounts of **Piroxicam** and the chosen co-former.
- · Combine the powders in a mortar.
- Add a minimal amount of a suitable solvent (e.g., 10-20 μL per 100 mg of powder). The solvent should be one in which both components are sparingly soluble.
- Grind the mixture with a pestle for 30-60 minutes until a uniform powder is obtained.
- Dry the product under vacuum or at ambient temperature to remove the residual solvent.

In this method, the API and co-former are suspended in a solvent in which they have low solubility.

#### General Protocol:

- Weigh equimolar amounts of Piroxicam and the chosen co-former.
- Place the powder mixture in a vial.
- Add a solvent in which both Piroxicam and the co-former are poorly soluble (e.g., acetonitrile, ethyl acetate). The solid-to-solvent ratio should be such that a stirrable slurry is formed.



- Seal the vial and stir the slurry using a magnetic stirrer at a constant speed (e.g., 250 rpm) at ambient temperature.
- Stir for a sufficient time to allow for complete conversion to the co-crystal, typically 24-48 hours.
- Filter the solid from the slurry.
- Wash the collected solid with a small amount of the same solvent.
- Dry the co-crystals under vacuum or at ambient temperature.

## **Characterization of Piroxicam Co-crystals**

The formation and properties of the co-crystals should be confirmed using various analytical techniques.

DSC is used to determine the melting point of the co-crystals, which is typically different from the melting points of the individual components. A single, sharp endothermic peak at a new temperature is indicative of co-crystal formation.[1]

#### Protocol:

- Accurately weigh 2-5 mg of the sample into an aluminum pan.
- Seal the pan and place it in the DSC instrument.
- Use an empty sealed pan as a reference.
- Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 30-250 °C).
- Record the heat flow as a function of temperature.

PXRD is a crucial technique to confirm the formation of a new crystalline phase. The diffraction pattern of the co-crystal will be unique and different from the patterns of the starting materials.

[1]



#### Protocol:

- Pack the powder sample into a sample holder.
- Place the holder in the PXRD instrument.
- Scan the sample over a specific 2θ range (e.g., 5-40°) using a specific X-ray source (e.g., Cu Kα radiation).
- Compare the resulting diffractogram with those of the pure API and co-former.

FTIR spectroscopy can provide evidence of the intermolecular interactions (e.g., hydrogen bonding) between **Piroxicam** and the co-former in the co-crystal. Shifts in the characteristic vibrational bands of functional groups (e.g., C=O, N-H, O-H) indicate the formation of new interactions.[1]

#### Protocol:

- Mix a small amount of the sample with dry potassium bromide (KBr).
- Press the mixture into a thin, transparent pellet.
- Place the pellet in the FTIR spectrometer.
- Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm<sup>-1</sup>).

### **Solubility and Dissolution Testing**

- Add an excess amount of the **Piroxicam** co-crystal to a known volume of a specific medium (e.g., distilled water, buffer of a certain pH) in a sealed vial.
- Agitate the vial at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
- Filter the solution to remove any undissolved solid.
- Dilute the filtrate with the dissolution medium as necessary.

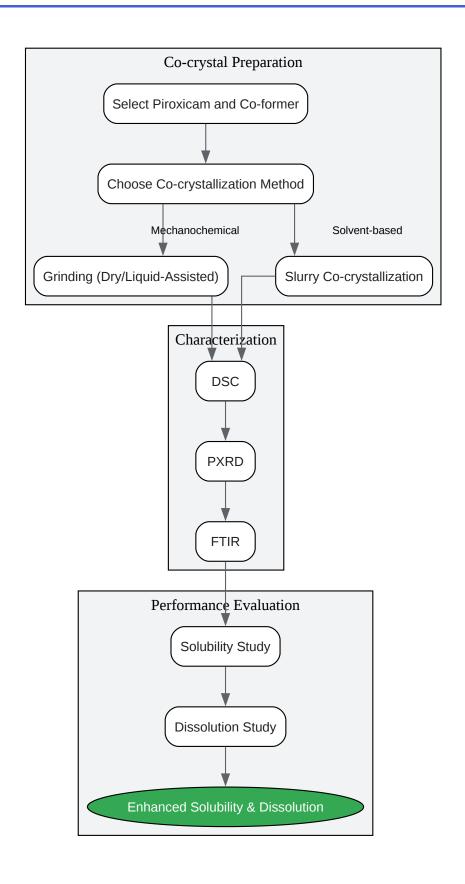


- Determine the concentration of Piroxicam in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 353 nm for acidic solutions).
- Perform the dissolution test using a USP Type II (paddle) dissolution apparatus.
- Use 900 mL of a specified dissolution medium (e.g., 0.1 N HCl) maintained at 37 ± 0.5 °C.
- Set the paddle speed to 50 rpm.
- Add an amount of co-crystal powder equivalent to a specific dose of Piroxicam (e.g., 20 mg).
- Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
- Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
- Filter the samples and analyze the concentration of **Piroxicam** using a suitable analytical method (e.g., UV-Vis spectrophotometry).

## **Visualized Workflows and Relationships**

The following diagrams illustrate the experimental workflows and the logical relationships in **Piroxicam** co-crystallization for solubility enhancement.

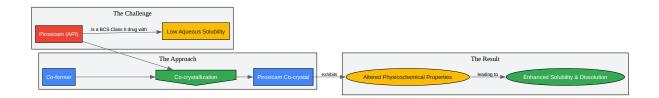




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Caption: Experimental workflow for **Piroxicam** co-crystal preparation and evaluation.





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Caption: Logical relationship of **Piroxicam** co-crystallization for solubility enhancement.

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